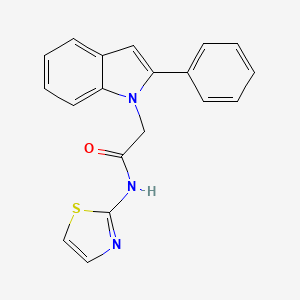![molecular formula C20H21NO5 B12167882 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12167882.png)
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (4E)-4-[Furan-2-yl(hydroxy)methyliden]-1-(3-Methoxypropyl)-5-(4-Methylphenyl)pyrrolidin-2,3-dion ist ein komplexes organisches Molekül, das eine Pyrrolidin-2,3-dion-Kernstruktur aufweist. Diese Verbindung zeichnet sich durch das Vorhandensein eines Furanrings, einer Methoxypropylgruppe und einer Methylphenylgruppe aus, was sie zu einem einzigartigen und potenziell vielseitigen Molekül in verschiedenen chemischen und biologischen Anwendungen macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4E)-4-[Furan-2-yl(hydroxy)methyliden]-1-(3-Methoxypropyl)-5-(4-Methylphenyl)pyrrolidin-2,3-dion beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Kondensationsreaktion zwischen einem Furan-2-carbaldehyd-Derivat und einem Pyrrolidin-2,3-dion-Derivat unter basischen Bedingungen. Die Reaktionsbedingungen umfassen oft die Verwendung einer Base wie Natriumhydroxid oder Kaliumcarbonat, und die Reaktion wird in einem geeigneten Lösungsmittel wie Ethanol oder Methanol bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs für die großtechnische Synthese beinhalten. Dies umfasst die Verwendung von Durchflussreaktoren, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan-2-carbaldehyde derivative and a pyrrolidine-2,3-dione derivative under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Furanring, was zur Bildung von Furan-2,3-dion-Derivaten führt.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen im Pyrrolidin-2,3-dion-Kern angreifen und sie in Hydroxylgruppen umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können in Gegenwart einer Base verwendet werden, um Substitutionsreaktionen zu ermöglichen.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von Furan-2,3-dion-Derivaten.
Reduktion: Bildung von hydroxylierten Pyrrolidin-Derivaten.
Substitution: Bildung verschiedener substituierter Pyrrolidin-Derivate mit unterschiedlichen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Synthesemethoden.
Biologie
In der biologischen Forschung ist die potenzielle Bioaktivität der Verbindung von Interesse. Studien können sich auf ihre Wechselwirkung mit biologischen Makromolekülen und ihr Potenzial als Leitstruktur für die Medikamentenentwicklung konzentrieren.
Medizin
In der Medizin könnte die Verbindung auf ihr therapeutisches Potenzial untersucht werden. Ihre strukturellen Merkmale deuten darauf hin, dass sie mit bestimmten biologischen Zielstrukturen interagieren kann, was sie zu einem Kandidaten für Arzneimittelentdeckungsprogramme macht.
Industrie
In industriellen Anwendungen kann die Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt werden.
Wirkmechanismus
Der Mechanismus, durch den (4E)-4-[Furan-2-yl(hydroxy)methyliden]-1-(3-Methoxypropyl)-5-(4-Methylphenyl)pyrrolidin-2,3-dion seine Wirkungen ausübt, hängt wahrscheinlich mit seiner Fähigkeit zusammen, mit bestimmten molekularen Zielstrukturen zu interagieren. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die zur Modulation biologischer Pfade führen. Der Furanring und der Pyrrolidin-2,3-dion-Kern sind wichtige strukturelle Merkmale, die zu seiner Bindungsaffinität und Spezifität beitragen.
Wirkmechanismus
The mechanism by which (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The furan ring and pyrrolidine-2,3-dione core are key structural features that contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (4E)-4-[Furan-2-yl(hydroxy)methyliden]-1-(3-Ethoxypropyl)-5-(4-Methylphenyl)pyrrolidin-2,3-dion
- (4E)-4-[Furan-2-yl(hydroxy)methyliden]-1-(3-Methoxypropyl)-5-(4-Chlorphenyl)pyrrolidin-2,3-dion
- (4E)-4-[Furan-2-yl(hydroxy)methyliden]-1-(3-Methoxypropyl)-5-(4-Methoxyphenyl)pyrrolidin-2,3-dion
Einzigartigkeit
Die Einzigartigkeit von (4E)-4-[Furan-2-yl(hydroxy)methyliden]-1-(3-Methoxypropyl)-5-(4-Methylphenyl)pyrrolidin-2,3-dion liegt in seiner spezifischen Kombination von funktionellen Gruppen. Das Vorhandensein des Furanrings, der Methoxypropylgruppe und der Methylphenylgruppe bietet ein eindeutiges Set an chemischen Eigenschaften und Reaktivitätsmustern, die sie von ähnlichen Verbindungen unterscheiden. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für Forschungs- und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C20H21NO5 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H21NO5/c1-13-6-8-14(9-7-13)17-16(18(22)15-5-3-12-26-15)19(23)20(24)21(17)10-4-11-25-2/h3,5-9,12,17,23H,4,10-11H2,1-2H3 |
InChI-Schlüssel |
UBSSDBSHIZQCEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCOC)O)C(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanedioic acid, 2-[2-(4-methylphenyl)hydrazinylidene]-, 1,3-diethyl ester](/img/structure/B12167807.png)

![4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12167817.png)
![N-[4-(acetylamino)phenyl]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B12167820.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12167825.png)
![Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B12167830.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12167842.png)
![7-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinolin-4(1H)-one](/img/structure/B12167844.png)
![N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B12167852.png)

![(5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12167863.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide](/img/structure/B12167864.png)
![N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12167872.png)

